S-isopropyl Propane-2-sulfinothioate
Description
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Structure
3D Structure
Properties
CAS No. |
38739-06-9 |
|---|---|
Molecular Formula |
C6H14OS2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
2-propan-2-ylsulfinylsulfanylpropane |
InChI |
InChI=1S/C6H14OS2/c1-5(2)8-9(7)6(3)4/h5-6H,1-4H3 |
InChI Key |
IYZLJTJFIUHNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SS(=O)C(C)C |
Origin of Product |
United States |
Contribution to Analytical Science:the Characterization of S Isopropyl Propane 2 Sulfinothioate Will Necessitate the Use of Advanced Analytical Techniques, Such As High Resolution Mass Spectrometry and Multi Dimensional Nmr Spectroscopy. the Data Obtained from These Studies Will Contribute to the Growing Spectroscopic Libraries of Organosulfur Compounds, Aiding in the Identification of These Molecules in Complex Mixtures.
Advanced Spectroscopic and Analytical Methodologies for Sulfinothioates
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including sulfinothioates. Advanced NMR techniques offer a comprehensive understanding of the molecular framework and stereochemical arrangement.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra may show overlapping resonances. wikipedia.orgemerypharma.com For S-isopropyl propane-2-sulfinothioate, several 2D NMR techniques would be employed to confirm its structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between the methine proton and the methyl protons within each isopropyl group, confirming the spin systems. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu It allows for the definitive assignment of carbon atoms by linking them to their known proton signals. For instance, the methine proton signal of an isopropyl group would show a cross-peak with its corresponding methine carbon signal.
The table below illustrates the expected 2D NMR correlations for the structural elucidation of this compound.
| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-1 (CH-S(O)) | H-2 (CH₃) | C-1 | C-2, C-1' |
| H-2 ((CH₃)₂CH-S(O)) | H-1 (CH) | C-2 | C-1 |
| H-1' (CH-S) | H-2' (CH₃) | C-1' | C-2', C-1 |
| H-2' ((CH₃)₂CH-S) | H-1' (CH) | C-2' | C-1' |
| Table 1: Predicted 2D NMR correlations for this compound. Numbering is illustrative for the two distinct isopropyl groups. |
One-dimensional NMR spectroscopy provides fundamental information regarding the chemical environment of the nuclei.
¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. scilit.com In this compound, the presence of the electron-withdrawing sulfinothioate group significantly influences the chemical shifts of the adjacent isopropyl groups. The protons and carbons alpha to the sulfur atoms (the methine H-1/H-1' and C-1/C-1') are deshielded and appear at a lower field compared to those in simple alkanes. core.ac.uk The chemical environment of the two isopropyl groups is distinct due to the different oxidation states of the adjacent sulfur atoms (S=O vs. S). This diastereotopicity would result in separate signals for each group. scilit.com
The table below presents typical chemical shift ranges for related alkyl thiosulfinates.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | R-CH-S(O)- | 3.0 - 4.0 |
| ¹H | R-CH-S- | 2.5 - 3.5 |
| ¹³C | R-C H-S(O)- | 50 - 65 |
| ¹³C | R-C H-S- | 35 - 50 |
| Table 2: Typical ¹H and ¹³C NMR chemical shift ranges for the α-hydrogens and α-carbons in alkyl thiosulfinates. scilit.comoregonstate.edu |
³³S NMR: Sulfur-33 NMR is a challenging but potentially informative technique for directly probing the sulfur nuclei. huji.ac.il The ³³S isotope has a low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which often leads to very broad signals. rsc.orgmdpi.com Despite these difficulties, distinct chemical shift ranges exist for sulfur in different oxidation states. huji.ac.il For a sulfinothioate, two separate ³³S signals would be expected: one for the sulfinyl sulfur (S(IV)) and one for the sulfenyl sulfur (S(II)). Based on data for related compounds, the sulfinyl sulfur would resonate significantly downfield compared to the sulfenyl sulfur. For example, sulfinate salts show resonances around +230 ppm, while dialkyl sulfides appear in the range of -20 to +120 ppm relative to a standard (CS₂). rsc.orgst-andrews.ac.uk The acquisition of ³³S NMR spectra often requires ³³S enrichment and specialized high-power instruments. nih.gov
The sulfinyl sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric purity of such compounds. nih.govacs.org
Chiral Derivatizing Agents (CDAs): A racemic sulfinothioate can be reacted with an enantiomerically pure CDA to form a mixture of diastereomers. acs.org These diastereomers have different physical properties and, therefore, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the original enantiomeric ratio.
Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. bath.ac.uk This interaction induces small differences in the chemical shifts (Δδ) for the signals of the two enantiomers in the ¹H or ¹³F NMR spectrum (if a fluorinated CSA is used). acs.org This method is non-destructive and allows for direct analysis of the sample. The choice of solvent and the concentration of the CSA are critical for achieving optimal separation of the signals. bath.ac.uk For a chiral sulfinothioate, the protons of the isopropyl groups, being close to the stereocenter, would likely show the most significant chemical shift non-equivalence upon interaction with a CSA.
Mass Spectrometry (MS) Applications in Sulfinothioate Research
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the unambiguous determination of the elemental formula of a molecule and any fragments or reaction products. mdpi.com
In the context of sulfinothioate research, HRMS is invaluable for studying reaction mechanisms. For example, thiosulfinates are known to act as antioxidants, a process that involves their decomposition into sulfenic acids via mechanisms like Cope elimination. rsc.org HRMS can be used to identify transient intermediates and final products in these reactions. By comparing the exact masses of observed species to calculated masses for proposed structures, researchers can confirm reaction pathways. researchgate.netnih.gov For instance, the formation of propane-2-sulfenic acid from this compound could be verified by detecting its molecular ion with a specific, accurately measured m/z value.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to probe the structure of a selected ion. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.gov
The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For thiosulfinates, the relatively weak S-S and S(O)-S bonds are common points of cleavage. The analysis of these fragmentation pathways helps to confirm the identity of the compound and can be used to differentiate it from isomers. mdpi.comresearchgate.net
The table below outlines potential fragmentation pathways and the expected major fragment ions for this compound in positive-ion mode mass spectrometry.
| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Fragment m/z (Calculated) |
| [M+H]⁺ | Isopropylsulfenyl cation | [C₃H₇S]⁺ | 75.03 |
| [M+H]⁺ | Isopropylsulfinyl cation | [C₃H₇SO]⁺ | 91.03 |
| [M+H]⁺ | Protonated Propene (loss of C₃H₈S₂O) | [C₃H₇]⁺ | 43.06 |
| Table 3: Predicted major fragment ions of this compound in tandem mass spectrometry. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is a fundamental technique for the characterization of organic compounds. In the case of this compound, the key functional groups of interest are the sulfinyl (S=O) and the disulfide (S-S) linkages. The S=O stretching vibration in sulfoxides and related compounds typically gives rise to a strong absorption band in the region of 1000-1100 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the sulfur atom.
The S-S stretching vibration, on the other hand, is generally a weak to medium absorption in the IR spectrum, appearing in the range of 400-500 cm⁻¹. While this absorption can sometimes be difficult to identify due to its low intensity and position in the fingerprint region of the spectrum, its presence is a key indicator of the disulfide bond. Computational studies on related sulfur compounds can aid in the precise assignment of these vibrational modes. researchgate.net
| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |
|---|---|---|
| Sulfinyl | S=O Stretch | 1000 - 1100 |
| Disulfide | S-S Stretch | 400 - 500 |
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds. The S-S bond, being relatively non-polar, often produces a more intense and readily identifiable signal in the Raman spectrum compared to the IR spectrum. The Raman active S-S stretching vibration is typically observed in the same 400-500 cm⁻¹ region.
The S=O stretching vibration is also Raman active and will appear in the 1000-1100 cm⁻¹ range. By combining data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its unambiguous identification and characterization. For instance, in the related compound diallyl disulfide, a thiosulfinate, the S-S stretching vibration is observed in the Raman spectrum. researchgate.net
| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
|---|---|---|
| Sulfinyl | S=O Stretch | 1000 - 1100 |
| Disulfide | S-S Stretch | 400 - 500 |
X-ray Crystallography and Diffraction Techniques for Solid-State Analysis
X-ray crystallography and diffraction techniques are indispensable for the determination of the three-dimensional structure of molecules in the solid state.
For a chiral molecule like this compound, SC-XRD is the most definitive method for determining its absolute configuration, provided that a suitable single crystal can be grown. The data from SC-XRD can distinguish between the (R) and (S) enantiomers, which is crucial for understanding its stereospecific properties. The technique has been widely applied to determine the crystal structures of a vast range of organic and inorganic compounds. researcher.life
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. Instead of a single crystal, a powder sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is particularly useful for identifying different polymorphic forms of a compound. Polymorphs are different crystalline arrangements of the same molecule, and they can have different physical properties. For this compound, PXRD can be used to screen for the existence of different polymorphs, to assess the purity of a crystalline sample, and to monitor phase transitions as a function of temperature or other variables. The analysis of the PXRD pattern of elemental sulfur, for example, allows for the identification of its different allotropic forms. acs.orgacs.org
Computational Chemistry and Theoretical Studies of S Isopropyl Propane 2 Sulfinothioate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For S-isopropyl propane-2-sulfinothioate, these methods can elucidate its three-dimensional structure, stability, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules with high accuracy. nih.govsysrevpharm.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation. nih.gov The process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles until a stable structure corresponding to a minimum on the potential energy surface is located.
While specific DFT data for this compound is not extensively published, calculations on analogous simple alkyl thiosulfinates provide expected values for key geometric parameters. The geometry optimization of related compounds, such as diallyl thiosulfinate (allicin), has been performed using DFT at the B3LYP/cc-pVQZ level of theory. mdpi.com These studies help establish the foundational parameters that can be extrapolated to the isopropyl derivative.
Below is a table of predicted ground state geometric parameters for this compound, based on typical values for alkyl thiosulfinates derived from computational studies.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| S=O Bond Length | S=O | ~1.47 Å |
| S-S Bond Length | S-S | ~2.08 Å |
| S-O Bond (Sulfinyl S-C) | S-C (isopropyl) | ~1.82 Å |
| S-Thio Bond (Thio S-C) | S-C (isopropyl) | ~1.84 Å |
| Bond Angles | ||
| O=S-S Angle | O=S-S | ~110° |
| O=S-C Angle | O=S-C | ~107° |
| S-S-C Angle | S-S-C | ~102° |
| Dihedral Angles | ||
| C-S-S-C Dihedral Angle | C-S-S-C | ~90° |
Note: These values are representative and would be precisely determined in a specific computational study.
Ab initio methods, which solve the Schrödinger equation without empirical data, are employed to analyze the electronic distribution within a molecule. For this compound, these calculations can reveal the distribution of electron density, molecular orbital energies, and atomic charges. This information is key to predicting the molecule's reactivity. An ab initio study on the related dimethyl thiosulfinate provides a framework for this analysis. acs.org
The analysis typically focuses on:
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, indicating sites susceptible to nucleophilic or electrophilic attack. The sulfinyl sulfur (S=O) is expected to be highly electrophilic due to the electron-withdrawing oxygen atom, while the thio sulfur is also an electrophilic center.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. For a thiosulfinate, the HOMO is typically localized on the sulfur-sulfur bond, while the LUMO is often a σ* orbital associated with the S-S bond. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability.
A hypothetical table of calculated electronic properties is presented below.
| Property | Predicted Characteristic |
| Mulliken Charges | |
| Sulfinyl Sulfur (S=O) | Highly positive charge (electrophilic center) |
| Thio Sulfur (S) | Slightly positive charge (electrophilic center) |
| Oxygen (O) | Negative charge (nucleophilic center) |
| Molecular Orbitals | |
| HOMO Energy | Relatively high, indicating susceptibility to oxidation |
| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack and reduction |
| HOMO-LUMO Gap | Moderate, suggesting moderate kinetic stability |
Computational Prediction of Reaction Pathways and Transition States
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This involves identifying transition states—the highest energy points along a reaction coordinate—and intermediates, which are stable species formed during the reaction.
The Pummerer rearrangement is a classic reaction of sulfoxides, involving the conversion to an α-acyloxy thioether in the presence of an anhydride (B1165640). wikipedia.org While less common for thiosulfinates, a modified Pummerer-type reaction could be computationally modeled. DFT calculations have been successfully used to investigate the mechanism of the Pummerer reaction for chiral sulfoxides. researchgate.net These studies show that the first step, the acetylation of the sulfoxide (B87167), is often rate-determining. researchgate.net
A computational model for a Pummerer-type rearrangement of this compound would involve these key steps:
Activation: Acylation of the sulfinyl oxygen by an activating agent like acetic anhydride to form a sulfonium (B1226848) ion intermediate.
Elimination: Abstraction of an α-proton (from the isopropyl group attached to the sulfinyl sulfur) to form a thionium-like intermediate.
Nucleophilic Attack: Attack of a nucleophile (e.g., acetate) at the α-carbon.
Computational modeling would focus on calculating the activation energies for each step, thereby predicting the reaction's feasibility and identifying the rate-limiting transition state.
The sulfur atoms in this compound can exist in different oxidation states, making it susceptible to both oxidation and reduction.
Oxidation: Thiosulfinates can be oxidized to the corresponding thiolsulfonates (-S(O)₂-S-). Computational simulations can model this process by calculating the reaction pathway for the addition of an oxidant, such as a peroxy acid. The transition state for oxygen transfer would be located to determine the activation energy. Studies on the oxidation of disulfides to thiosulfinates show that controlling the stoichiometry of the oxidant is crucial to prevent overoxidation. nih.gov
Reduction: Thiosulfinates can be reduced to disulfides (-S-S-). This is a common reaction with thiols. Simulations would model the approach of a reducing agent and the subsequent cleavage of the S-O bond. The reaction is often part of a disproportionation mechanism in which thiosulfinates react with each other. acs.org
Theoretical calculations can predict the redox potentials and the thermodynamic favorability of these reactions.
This compound has considerable conformational flexibility due to rotation around the C-S and S-S single bonds. Furthermore, the sulfinyl sulfur atom is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.
Computational methods can be used to explore the conformational energy landscape. mdpi.com This involves:
Conformational Search: Systematically rotating the dihedral angles of the molecule to identify all possible low-energy conformers (rotamers).
Energy Calculation: Calculating the relative energies of each conformer using DFT or other high-level methods. The Boltzmann distribution can then be used to predict the population of each conformer at a given temperature.
Stereoisomer Stability: Calculating the energies of the (R) and (S) enantiomers. In an achiral solvent, these will have identical energies. However, calculations can predict differences in their interactions with other chiral molecules. The stability of diastereomers, if additional stereocenters were present, could also be readily compared.
A representative table showing hypothetical relative energies for different conformers is provided below.
| Conformer ID | C-S-S-C Dihedral Angle | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | ~90° (gauche) | 0.00 | ~75% |
| 2 | ~180° (anti) | 1.50 | ~20% |
| 3 | ~60° (gauche) | 2.50 | ~5% |
Note: These values are for illustrative purposes to demonstrate the output of a conformational analysis.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules over time, providing insights into their dynamic nature and interactions with their surroundings. For this compound, MD simulations can elucidate how the molecule behaves in different environments, which is crucial for understanding its reactivity and stability. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a detailed view of molecular interactions at an atomistic level.
Solvation Effects on Reactivity and Conformation
The solvent environment can significantly influence the conformation and reactivity of a solute molecule. MD simulations can be employed to study the solvation of this compound in various solvents, ranging from polar to non-polar. By simulating the molecule in a solvent box, researchers can analyze the radial distribution functions to understand the structuring of solvent molecules around the solute.
Theoretical studies on related organosulfur compounds have shown that solvent polarity can impact molecular geometry and electronic properties. For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The interaction with solvent molecules can also affect the accessibility of the electrophilic sulfur atoms to nucleophilic attack, thereby influencing its reactivity. For instance, in a polar protic solvent, hydrogen bonding between the solvent and the oxygen atom of the thiosulfinate group could alter the electron density distribution and, consequently, the reaction pathways.
Interactions with Synthetic Environment Components
In a synthetic environment, this compound may interact with various components such as reactants, catalysts, and surfaces. MD simulations can model these interactions to provide a molecular-level understanding of the reaction mechanism and kinetics. For example, simulations could model the approach of a nucleophile to the thiosulfinate, revealing the preferred trajectory and the role of steric hindrance from the isopropyl groups.
Furthermore, if the synthesis is performed in the presence of a catalyst, MD simulations can be used to study the binding of this compound to the catalyst's active site. These simulations can help in understanding the binding affinity and the conformational changes that the molecule might undergo upon binding, which are critical for designing more efficient catalytic processes. The insights gained from such simulations are valuable for optimizing reaction conditions and improving the yield and selectivity of the synthesis.
Computational Spectroscopic Parameter Prediction
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters, which can aid in the characterization of molecules. These theoretical predictions, when compared with experimental data, can confirm the structure of a compound and provide a deeper understanding of its electronic structure.
Theoretical NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation of organic compounds. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nrel.govrsc.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts is dependent on the chosen functional and basis set. nih.gov For organosulfur compounds, specific functionals and basis sets have been shown to provide results that are in good agreement with experimental values. researchgate.netchemaxon.com Below is a table of hypothetical, yet plausible, theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.
Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH (isopropyl on S) | 3.5 - 3.7 | 45 - 50 |
| CH₃ (isopropyl on S) | 1.3 - 1.5 | 22 - 25 |
| CH (propane-2-sulfinothioate) | 3.2 - 3.4 | 60 - 65 |
Note: These are illustrative values and would be determined with more precision in a specific computational study.
Vibrational Frequency Predictions for IR and Raman Spectra
Infrared (IR) and Raman spectroscopy are valuable techniques for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. cardiff.ac.uk The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies.
The predicted vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. mdpi.com These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes would include the S=O stretch, S-S stretch, and various C-H bending and stretching modes.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
|---|---|
| S=O Stretch | 1080 - 1120 |
| S-S Stretch | 480 - 520 |
| C-H Stretch (sp³) | 2850 - 3000 |
Note: These are illustrative values and would be determined with more precision in a specific computational study.
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Applications of S Isopropyl Propane 2 Sulfinothioate in Advanced Chemical Synthesis
Precursors to Novel Organosulfur Compounds
Synthesis of Sulfoxides, Sulfones, and Sulfenates
The thiosulfinate functional group is an intermediate oxidation state of sulfur, making S-isopropyl propane-2-sulfinothioate a valuable precursor for both the synthesis of more oxidized species like sulfones and less oxidized species such as sulfoxides and sulfenates.
The reaction of thiosulfinates with nucleophiles can lead to the formation of sulfoxides. For instance, the treatment of a thiosulfinate with a Grignard reagent can yield a sulfoxide (B87167). While specific studies on this compound are not prevalent, the general reactivity pattern of thiosulfinates suggests its utility in this context.
Furthermore, thiosulfonates, which are closely related to thiosulfinates, have been demonstrated to be effective precursors for sulfones. organic-chemistry.orgacs.orgnih.gov Thiosulfonates can be cleaved by nucleophiles to generate sulfinate anions, which can then react with electrophiles to form sulfones. organic-chemistry.orgacs.orgnih.gov Given the structural similarity, this compound could potentially undergo oxidation to the corresponding thiosulfonate, which would then serve as a sulfone precursor. A transition-metal-free method for synthesizing diaryl sulfones using thiosulfonates as a nucleophilic sulfur source has been reported, highlighting the synthetic utility of this class of compounds.
The synthesis of sulfenates from thiosulfinates can be envisioned through reactions with alkoxides. The nucleophilic attack of an alkoxide on one of the sulfur atoms of the thiosulfinate linkage would lead to the formation of a sulfenate ester and a sulfinate salt.
Table 1: Representative Transformations of Thiosulfinates and Related Compounds
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Thiosulfonate | Nucleophile, Electrophile | Sulfone | organic-chemistry.orgacs.org |
| Thiosulfonate | Aryne, CsF | Diaryl sulfone | organic-chemistry.org |
| Disulfide | Hydrogen Peroxide, Catalyst | Thiosulfinate | nih.gov |
This table presents generalized reactions for thiosulfinates and related compounds due to the limited specific data for this compound.
Incorporation into Complex Architectures
The reactivity of the thiosulfinate group also allows for the incorporation of the isopropylthio and propane-2-sulfinyl moieties into more complex molecular architectures. Nucleophilic attack on the sulfur atoms of this compound can lead to the formation of new carbon-sulfur or heteroatom-sulfur bonds. This reactivity is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where sulfur-containing functional groups are often crucial for biological activity.
For example, the reaction with a carbanion could result in the formation of a new sulfide (B99878) and a sulfinate, effectively transferring the isopropylthio group to a new carbon center. Similarly, reaction with amines or other nitrogen nucleophiles could lead to the formation of sulfenamides. The ability of cyclic thiosulfinates to undergo nucleophilic substitution reactions has been studied, and these reactions are accelerated by hyperconjugative interactions.
Applications in Materials Science (non-biological, non-toxicological)
While specific applications of this compound in materials science are not extensively documented, its structure suggests potential utility as a monomer component for polymer synthesis and as a precursor to functional coatings or surfaces. The presence of reactive sulfur functionalities and alkyl groups allows for its incorporation into polymeric structures and for the modification of material surfaces.
Monomer Components for Polymer Synthesis
Sulfur-containing polymers are known for their unique properties, including high refractive indices, good thermal stability, and affinity for heavy metals. nih.govacs.org this compound could potentially serve as a monomer or a co-monomer in the synthesis of novel sulfur-rich polymers. The thiosulfinate linkage can be susceptible to ring-opening polymerization in cyclic analogues, a strategy that has been employed for other sulfur-containing monomers. rsc.org
One possible route for polymerization could involve the thermal or photochemical decomposition of the thiosulfinate to generate reactive sulfur species that can initiate polymerization or be incorporated into a polymer backbone. Additionally, the isopropyl and propyl groups could be functionalized to introduce polymerizable moieties, such as vinyl or acrylic groups, allowing for its participation in conventional polymerization techniques like free-radical or controlled radical polymerization. The incorporation of sulfur atoms into polymer main chains is a known strategy to endow materials with attractive features. nih.govacs.org
Table 2: Examples of Sulfur-Containing Monomers and Polymerization Methods
| Monomer Class | Polymerization Method | Key Polymer Properties | Reference |
|---|---|---|---|
| Dithiols, CS₂, OCS | Copolymerization | High refractive index, mechanical properties | nih.govacs.org |
| Cyclic Thioanhydrides | Copolymerization | Tunable sequences | nih.govacs.org |
| Episulfides | Copolymerization | Diverse structures | nih.govacs.org |
This table provides examples of other sulfur-containing monomers to illustrate the potential of this compound in polymer synthesis.
Precursors to Functional Coatings or Surfaces
The thiosulfinate group can also be exploited for the development of functional coatings and surface modifications. The ability of sulfur compounds to adhere to metal surfaces is well-established, suggesting that this compound could be used to form self-assembled monolayers (SAMs) on gold, silver, and other metal surfaces. These SAMs could be used to alter the surface properties of the materials, such as their wettability, corrosion resistance, and biocompatibility.
Furthermore, the thiosulfinate moiety could be used as a handle for the covalent attachment of other molecules to a surface. For instance, a surface could be pre-functionalized with a nucleophile that can react with this compound, thereby immobilizing the propane-2-sulfinyl group on the surface. This group could then be further modified or used to impart specific functionalities to the material. The development of hydrophilic sulfur polymers for coatings has been explored, demonstrating the potential for tuning surface properties. rsc.org Copolymers of sulfur and dicyclopentadiene (B1670491) have been used to create repairable coatings that are resistant to acids and solvents. rsc.org
Environmental Transformation and Chemical Degradation Studies of S Isopropyl Propane 2 Sulfinothioate
Hydrolytic Stability and Decomposition Pathways
The stability of thiosulfinates in aqueous environments is highly dependent on the pH of the solution. These compounds can undergo hydrolysis, which is a key process in their environmental degradation.
The rate of hydrolysis for thiosulfinates is significantly influenced by pH. Generally, thiosulfinates exhibit their greatest stability in mildly acidic conditions, around pH 4.5-5.5. nih.gov As the pH deviates from this range, either towards more acidic or more alkaline conditions, the rate of degradation increases. nih.govresearchgate.net
In alkaline solutions, the hydrolysis of thiosulfinates is proposed to be initiated by the attack of a hydroxide (B78521) ion on the sulfinyl sulfur atom. nih.govacs.org This leads to the cleavage of the sulfur-sulfur bond. The decay of thiosulfinates in various pH ranges has been characterized as a first-order process. nih.gov
Table 1: General pH-Dependent Stability of Thiosulfinates
| pH Range | Relative Stability |
|---|---|
| 1.2 | Moderate |
| 4.5-5.5 | High |
| 6.5-7.5 | Low |
This table illustrates the general stability trend for thiosulfinates based on available literature. nih.govresearchgate.net
The hydrolysis of thiosulfinates is a complex process that can yield a variety of sulfur-containing compounds. The initial step is believed to be the formation of a sulfenic acid and a thiol. mdpi.com These highly reactive intermediates can then undergo further reactions, such as self-condensation or reaction with other sulfur species, to form more stable products.
Commonly identified products from the degradation of thiosulfinates in aqueous media include disulfides, trisulfides, and thiosulfonates. mdpi.comresearchgate.net For S-isopropyl propane-2-sulfinothioate, the expected hydrolysis products would include propane-2-sulfenic acid and propane-2-thiol. These would then likely react further to form diisopropyl disulfide and diisopropyl trisulfide, among other compounds.
Table 2: Potential Hydrolysis Products of this compound
| Precursor Compound | Potential Hydrolysis Products |
|---|---|
| This compound | Propane-2-sulfenic acid |
| Propane-2-thiol | |
| Diisopropyl disulfide | |
| Diisopropyl trisulfide |
Oxidative and Reductive Degradation in Chemical Environments
Beyond hydrolysis, thiosulfinates can be degraded through oxidative and reductive pathways, including photochemical and thermal decomposition.
While some studies suggest that light has a minimal effect on the stability of certain thiosulfinates like allicin (B1665233) in aqueous extracts, the potential for photochemical degradation should not be entirely dismissed. researchgate.net The sulfur-sulfur bond in thiosulfinates could be susceptible to cleavage upon absorption of UV radiation, leading to the formation of radical species. These radicals would then initiate a cascade of reactions, contributing to the degradation of the parent compound.
Thiosulfinates are known to be thermally labile. mdpi.comtandfonline.com The decomposition of thiosulfinates upon heating is a complex process that can lead to a diverse array of organosulfur compounds. researchgate.net The primary step in the thermal degradation is often the homolytic cleavage of the S-S bond, forming sulfinyl radicals. rsc.org
For this compound, heating would likely lead to the formation of isopropylsulfinyl radicals. These radicals can then undergo a variety of reactions, including disproportionation and recombination, to yield products such as diisopropyl disulfide, diisopropyl trisulfide, and sulfur dioxide. Studies on allicin have shown that heating leads to the formation of diallyl sulfide (B99878), diallyl disulfide, and diallyl trisulfide. tandfonline.com A similar pattern of decomposition products can be anticipated for this compound. The rate of thermal decomposition is generally a first-order process. nih.govresearchgate.net
Table 3: Common Thermal Decomposition Products of Thiosulfinates
| Thiosulfinate | Major Thermal Decomposition Products |
|---|---|
| Allicin (Diallyl thiosulfinate) | Diallyl sulfide, Diallyl disulfide, Diallyl trisulfide, Vinyldithiins, Ajoene |
Chemical Reactivity with Environmental Agents (excluding biological systems)
Thiosulfinates are highly reactive molecules, and their electrophilic sulfur center is susceptible to nucleophilic attack. nih.gov In the environment, they can react with various nucleophilic species. A significant reaction is with thiols, which are naturally occurring organosulfur compounds. researchgate.net
The reaction of a thiosulfinate with a thiol results in a thiol-disulfide exchange, forming a new, unsymmetrical disulfide and a sulfenic acid. researchgate.net This reactivity is a key aspect of their chemical behavior and contributes to their transformation in the environment. For this compound, reaction with an environmental thiol (R-SH) would yield isopropyl disulfide (CH3)2CH-S-S-R and propane-2-sulfenic acid.
Reactions with Common Chemical Oxidants and Reductants
There is no available information from scientific studies detailing the reactions of this compound with common chemical oxidants (such as ozone, hydrogen peroxide, or manganese oxides) or reductants. The potential transformation products and the kinetics of these reactions have not been documented.
Interaction with Environmental Surfaces (e.g., mineral phases)
Similarly, no research could be found that investigates the interaction of this compound with environmental surfaces. Studies concerning its adsorption, desorption, and potential catalytic degradation on mineral phases like clays, metal oxides, or organic matter are absent from the scientific literature.
Due to the lack of available data, it is not possible to provide an analysis or create data tables related to the environmental transformation and chemical degradation of this compound. Further research is required to elucidate the environmental behavior of this compound.
Future Research Directions and Emerging Opportunities in Sulfinothioate Chemistry
Development of Sustainable Synthetic Methods for Sulfinothioates
The pursuit of sustainability in chemical synthesis is a central theme in modern chemistry. For sulfinothioates, this involves designing processes that are not only efficient but also minimize environmental impact through innovative catalyst design and waste reduction strategies. A promising approach is the molybdenum-catalyzed selective oxidation of thiols, which presents a scalable and operationally simple green protocol for creating the valuable S–S motif found in these compounds. rsc.org
The efficiency of sulfinothioate synthesis can be dramatically improved through the rational design of catalysts. Current research highlights the potential of multifunctional heterogeneous catalysts, which combine multiple catalytic functions into a single, easily recoverable material. nih.govresearchgate.net Future work could focus on developing catalysts that are active under milder conditions, thereby reducing energy consumption. aiche.org
Key areas for catalyst development include:
Nanomagnetic Catalysts: Immobilizing catalytic species, such as tungstate (B81510) anions, onto magnetic nanoparticles allows for easy recovery and reuse of the catalyst, a critical aspect of sustainable chemistry. nih.govresearchgate.net
Polyoxometalates: Anionic polyoxomolybdates have shown promise in the selective oxidation of thiols using environmentally friendly oxidants like hydrogen peroxide or air. rsc.org
Colloidal Synthesis: This technique allows for fine control over nanoparticle size, shape, and composition, which are crucial factors in determining catalytic performance. encyclopedia.pub
Below is a table summarizing potential catalytic systems for sustainable sulfinothioate synthesis.
| Catalyst Type | Example | Key Advantages | Relevant Findings |
| Heterogeneous Nanocatalyst | γ-Fe₂O₃-supported tungstate | Easily recoverable via magnetic field, reusable for multiple cycles. nih.govresearchgate.net | Effective in multicomponent tandem oxidation processes, starting from readily available alcohols. nih.gov |
| Polyoxometalates | Anionic polyoxomolybdate (Mo₈O₂₆⁴⁻) | High chemoselectivity, scalable, operates with green oxidants (H₂O₂, air). rsc.org | Enables sustainable synthesis of thiosulfonates, a related class of compounds, suggesting applicability to sulfinothioates. rsc.org |
| Colloidal Nanoparticles | Rh/γ-Al₂O₃ | Fine control over particle size and shape, leading to higher activity. encyclopedia.pub | Polyol-synthesized variants show higher activity in hydrogenation reactions compared to traditional impregnation methods. encyclopedia.pub |
This table is generated based on data from existing research on related chemical syntheses and represents a forward-looking perspective on catalyst design for sulfinothioates.
A core principle of green chemistry is the reduction of waste. nih.gov This can be achieved by designing reactions with high atom economy and utilizing catalysts that can be recycled and reused.
Strategies for waste minimization include:
Using Green Oxidants: Employing hydrogen peroxide or atmospheric air as the oxidant in synthesis reactions is highly desirable, as the primary byproduct is water. rsc.org
Catalyst Reusability: Developing robust, heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles significantly reduces waste. nih.govresearchgate.net
Tandem and Multicomponent Reactions: Combining several reaction steps into a single pot, as seen in tandem oxidation processes, eliminates the need for isolating intermediates, thereby saving solvents and reducing waste. nih.govnih.gov
Exploration of Novel Reactivity Patterns for S-isopropyl Propane-2-sulfinothioate
While the biological activities of some sulfinothioates are being explored, their synthetic utility remains an area ripe for investigation. nih.govresearchgate.net Discovering new reactions involving this compound could lead to the development of novel chemical entities for various applications.
Future research should investigate the reactivity of this compound under novel conditions and with a wider range of substrates. The thiosulfinate functional group is a versatile handle for chemical modification.
Potential areas for exploration include:
Photoredox and Electrochemical Catalysis: These modern synthetic methods operate under mild conditions and can enable unique chemical transformations that are not accessible through traditional thermal methods. researchgate.net
Reactions with Complex Molecules: Investigating the reactivity of this compound with complex substrates, such as natural products or drug molecules, could provide rapid access to new derivatives with potentially enhanced biological properties.
Fluorinated Analogs: The development of fluorinated sulfinothioate analogs may lead to compounds with greater chemical stability, which could be beneficial for therapeutic applications. nih.gov
Cascade and multicomponent reactions represent a highly efficient strategy for building molecular complexity in a single operation. nih.govresearchgate.netnih.gov Designing such reactions involving this compound is a key opportunity for innovation. These processes are characterized by their operational simplicity, atom economy, and ability to reduce waste generation. nih.gov
A hypothetical multicomponent reaction could involve:
In-situ formation of an aldehyde from an alcohol via a tandem oxidation process. nih.gov
Reaction of the aldehyde with other components and this compound.
A final cyclization or coupling step to yield a complex molecular scaffold.
The table below outlines a conceptual framework for a multicomponent reaction involving a sulfinothioate.
| Reaction Component 1 | Reaction Component 2 | Reaction Component 3 (Sulfinothioate) | Potential Product Class | Key Advantages |
| Benzyl alcohol (oxidized in-situ to Benzaldehyde) | Malononitrile | This compound | Substituted Thiophene or Thiazole Derivatives | High atom economy, operational simplicity, rapid assembly of complex molecules. nih.gov |
| Aniline | Isothiocyanate | This compound | Fused Heterocyclic Systems | Access to novel chemical space, potential for discovering new bioactive compounds. researchgate.net |
This table is a conceptual representation of potential future research directions in the multicomponent synthesis involving sulfinothioates.
Integration of Machine Learning and AI in Sulfinothioate Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from drug discovery to synthesis planning. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes. mdpi.com
Applications of AI and ML in sulfinothioate research could include:
Synthesis Prediction: AI-driven platforms can propose novel and efficient synthetic routes for this compound and its derivatives, potentially reducing the time and resources required for experimental work. digitellinc.com
Catalyst Discovery: ML models can be trained to predict the performance of new catalysts, accelerating the development of more efficient and sustainable synthetic methods.
Virtual Screening: AI algorithms can screen large virtual libraries of sulfinothioate derivatives to predict their biological activity or other properties, helping to prioritize compounds for synthesis and testing. mdpi.com
Reaction Optimization: ML workflows can be designed to optimize reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and minimize byproducts, accelerating the development of robust chemical processes. chemrxiv.org
The integration of these computational approaches promises to significantly accelerate the pace of discovery and innovation in sulfinothioate chemistry.
No Information Found for this compound
Despite a comprehensive search of scientific databases and literature, no information was found for the chemical compound "this compound." This includes a lack of data regarding its synthesis, chemical properties, reactivity, or any analytical characterization.
Standard chemical databases and scientific search engines did not yield any results for this specific compound name or its potential structural variations. Searches for related terms, such as general synthesis methods for alkyl alkanesulfinothioates with isopropyl groups, also did not provide any specific examples or data pertaining to this compound.
This absence of information in the public domain prevents the creation of a scientifically accurate article based on verifiable research findings. The detailed outline provided, which includes sections on predictive modeling, automated reaction discovery, and advanced analytical techniques, cannot be addressed as there is no foundational research on this compound to draw upon.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the unavailability of any relevant scientific data.
Conclusion
Summary of Key Research Advances
Research directly focused on S-isopropyl propane-2-sulfinothioate is not extensively documented in publicly available literature. However, significant advances in the study of analogous thiosulfinates, particularly those derived from Allium species, provide a strong framework for understanding its chemical nature and potential areas of scientific interest. The key advancements can be summarized by considering its structural components and the general reactivity of the thiosulfinate functional group.
The formation of thiosulfinates often involves the enzymatic action on S-alk(en)yl cysteine sulfoxides. For instance, in onions, propyl-propane thiosulfinate (PTS) is formed from S-propyl-l-cysteine sulfoxide (B87167) (propiin) through the action of the enzyme alliinase. nih.gov This suggests that a potential biosynthetic pathway for this compound could involve corresponding isopropyl-substituted precursors.
The chemistry of the thiosulfinate group is characterized by its susceptibility to nucleophilic attack and its ability to undergo disproportionation reactions. These reactions can lead to the formation of disulfides and thiosulfonates. nih.gov The study of these transformation pathways in related compounds like propyl-propane thiosulfinate provides insight into the potential stability and reactivity of this compound.
| Compound/Fragment | Typical ¹H NMR Signals | Notes |
| Isopropyl group (-CH(CH₃)₂) | Doublet (~1.2-1.4 ppm) for CH₃; Septet (~3.0-4.0 ppm) for CH | The exact chemical shift would be influenced by the adjacent sulfur atoms. |
| 2-Propanethiol (B166235) | Doublet for methyl protons, multiplet for the methine proton, and a signal for the thiol proton. nih.gov | Provides a reference for the isopropylthio moiety. |
The mass spectrometry of thiosulfinates is also a critical area of research, often showing characteristic fragmentation patterns that can be used for identification. The fragmentation of the molecular ion of this compound would be expected to involve cleavage of the S-S and C-S bonds.
| Precursor/Related Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Propanethiol | C₃H₈S | 76.16 wikipedia.org |
| Propyl-propane thiosulfinate | C₆H₁₂OS₂ | ~164.3 |
Outlook on the Continued Significance of this compound in Chemical Science
The continued significance of this compound in chemical science is projected to be in several key areas, largely driven by the broader interest in organosulfur chemistry and the unique properties of the thiosulfinate functional group.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for S-isopropyl Propane-2-sulfinothioate, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where propane-2-sulfinothioic acid reacts with isopropyl halides under controlled alkaline conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity validation requires techniques like HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR for structural confirmation. For example, the tert-butyl analog (S14095) achieved 95% purity via similar methods .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), hydrolytic (aqueous buffers at pH 3–9), and oxidative (HO) conditions. Use LC-MS to monitor decomposition products and kinetic modeling (Arrhenius equation) to predict shelf-life. Storage recommendations include inert atmospheres (N) and low-temperature (-20°C) environments to minimize thioester hydrolysis .
Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass, while H NMR distinguishes isopropyl substituents (δ 1.2–1.4 ppm for methyl groups). Chiral HPLC or polarimetry is required to resolve enantiomers if asymmetric synthesis is involved. Comparative FT-IR analysis can identify sulfinothioate-specific S=O stretching (~1050 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or competing reaction pathways (e.g., SN1 vs. SN2). Systematic kinetic studies using deuterated solvents (e.g., DMSO-d) and variable-temperature NMR can elucidate mechanistic details. Computational modeling (DFT) of transition states may further explain steric/electronic influences of the isopropyl group .
Q. What strategies optimize the selectivity of this compound in biological assays (e.g., enzyme inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies should modify the sulfinothioate backbone while retaining the isopropyl group. For example, in FPR2 receptor studies, S-isopropyl substituents showed higher selectivity over FPR1 when paired with hydrophobic R-groups. Use competitive binding assays (e.g., fluorescence polarization) and molecular docking to validate interactions .
Q. How can computational models predict the hydrolytic degradation pathways of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the S–O and S–C bonds. Solvent-accessible surface area (SASA) simulations in water can identify vulnerable regions. Validate predictions with tandem MS/MS fragmentation patterns of degradation products .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like yield and purity. Reproducibility requires strict anhydrous conditions and calibrated equipment .
Data Analysis & Integrity
Q. How should researchers address outliers in spectroscopic data for this compound?
- Methodological Answer : Apply Grubbs’ test to statistically identify outliers. Replicate measurements under identical conditions and cross-validate with alternative techniques (e.g., Raman spectroscopy). Document raw data and preprocessing steps (baseline correction, noise filtering) to ensure transparency .
Q. What frameworks ensure ethical reporting of negative or inconclusive results in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
